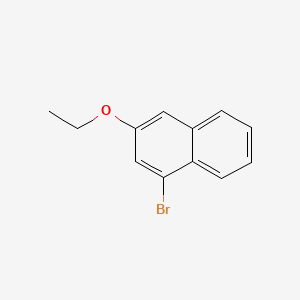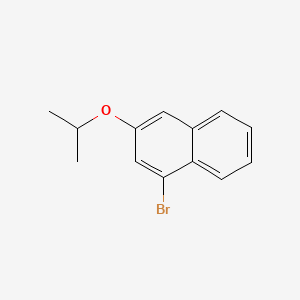
1-Bromo-3-(cyclobutylmethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(cyclobutylmethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a cyclobutylmethoxy group attached to the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the photobromination of naphthalene using molecular bromine under controlled conditions to yield 1-bromonaphthalene . This intermediate can then undergo further reactions to introduce the cyclobutylmethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by etherification reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the naphthalene ring.
Coupling Reactions: It can form Grignard reagents or organolithium compounds, which can be further used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Bromination: Molecular bromine in the presence of a solvent like carbon tetrachloride under photochemical conditions.
Substitution: Cyanide ions in the presence of a suitable solvent and catalyst.
Coupling: Magnesium or lithium reagents in anhydrous conditions.
Major Products:
Nitriles: Formed by substitution of the bromine atom with cyanide.
Coupled Products: Formed by reactions with Grignard or organolithium reagents.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(cyclobutylmethoxy)naphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the naphthalene ring. In coupling reactions, the formation of Grignard or organolithium reagents involves the insertion of a metal atom into the carbon-bromine bond, facilitating further reactions to form complex molecules .
Comparación Con Compuestos Similares
1-Bromonaphthalene: Lacks the cyclobutylmethoxy group and has different reactivity and applications.
2-Bromo-3-(cyclobutylmethoxy)naphthalene: Similar structure but with the bromine atom in a different position, leading to different chemical properties and reactivity.
Propiedades
IUPAC Name |
1-bromo-3-(cyclobutylmethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-15-9-13(17-10-11-4-3-5-11)8-12-6-1-2-7-14(12)15/h1-2,6-9,11H,3-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPDQYKWDOGNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC3=CC=CC=C3C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














